

# A Spectroscopic Comparison of 1-Bromo-4-fluorobenzene and Its Derivatives

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## Compound of Interest

Compound Name: **1-Bromo-4-fluorobenzene**

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This guide provides a detailed spectroscopic comparison of **1-bromo-4-fluorobenzene** and its derivatives: 2-bromo-5-fluorotoluene, 1-bromo-4-fluoro-2-iodobenzene, and 1-bromo-4-fluoro-2-nitrobenzene. The objective is to offer a comprehensive resource for the identification, characterization, and differentiation of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-bromo-4-fluorobenzene** and its selected derivatives. These values are compiled from various spectral databases and literature sources.

### **<sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR Data**

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts ( $\delta$ ) in ppm, coupling constants (J) in Hz, and multiplicities are presented below.

Table 1: NMR Spectroscopic Data

Compound	<sup>1</sup> H NMR ( $\delta$ , ppm, Multiplicity, J in Hz)	<sup>13</sup> C NMR ( $\delta$ , ppm)	<sup>19</sup> F NMR ( $\delta$ , ppm)
1-Bromo-4-fluorobenzene	7.42 (dd, J = 9.1, 4.9 Hz, 2H), 6.94 (t, J = 8.3 Hz, 2H)[1]	162.5 (d, J = 248.5 Hz), 132.5 (d, J = 8.5 Hz), 116.5 (d, J = 21.5 Hz), 119.5 (d, J = 3.0 Hz)	-113.2[2]
2-Bromo-5-fluorotoluene	7.21 (dd, J = 8.5, 5.9 Hz, 1H), 6.91 (dd, J = 8.5, 3.0 Hz, 1H), 6.78 (td, J = 8.5, 3.0 Hz, 1H), 2.39 (s, 3H)	162.3 (d, J = 244.0 Hz), 139.5 (d, J = 6.9 Hz), 131.2 (d, J = 8.1 Hz), 116.9 (d, J = 22.3 Hz), 114.2 (d, J = 21.1 Hz), 111.8 (d, J = 3.1 Hz), 22.8	Data not readily available
1-Bromo-4-fluoro-2-iodobenzene	7.55 (dd, J = 8.5, 2.7 Hz, 1H), 7.25 (ddd, J = 8.5, 7.5, 2.7 Hz, 1H), 6.85 (t, J = 8.5 Hz, 1H)	Data not readily available	Data not readily available
1-Bromo-4-fluoro-2-nitrobenzene	8.10 (dd, J = 8.8, 4.8 Hz, 1H), 7.55 (dd, J = 8.8, 2.8 Hz, 1H), 7.30 (ddd, J = 8.8, 7.5, 2.8 Hz, 1H)[3]	Data not readily available	Data not readily available

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data for derivatives is less consistently reported in literature.

## Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, while mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2: IR and MS Spectroscopic Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Mass Spectrum (m/z)
1-Bromo-4-fluorobenzene	3080-3020 (Ar C-H stretch), 1580, 1480 (C=C stretch), 1220 (C-F stretch), 820 (p- disubstituted bend)	174/176 (M+), 95 (M-Br), 75
2-Bromo-5-fluorotoluene	3050-3000 (Ar C-H stretch), 2920 (CH <sub>3</sub> stretch), 1570, 1470 (C=C stretch), 1240 (C-F stretch)	188/190 (M+), 109 (M-Br), 108 (M-HBr)[4]
1-Bromo-4-fluoro-2- iodobenzene	3070-3010 (Ar C-H stretch), 1560, 1460 (C=C stretch), 1230 (C-F stretch)	300/302 (M+), 173 (M-I), 127 (I+), 94 (M-Br-I)[5]
1-Bromo-4-fluoro-2- nitrobenzene	3100-3050 (Ar C-H stretch), 1520 (asym NO <sub>2</sub> stretch), 1470 (C=C stretch), 1340 (sym NO <sub>2</sub> stretch), 1250 (C-F stretch)	219/221 (M+), 173/175 (M- NO <sub>2</sub> ), 140 (M-Br), 94 (M-Br- NO <sub>2</sub> )

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Referencing: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 128-1024, depending on the sample concentration.
  - Referencing: Solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Instrument Parameters ( $^{19}\text{F}$  NMR):
  - Spectrometer: Operating at the appropriate frequency for  $^{19}\text{F}$  nuclei (e.g., 376 MHz on a 400 MHz instrument).
  - Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
  - Referencing: External or internal standard such as  $\text{CFCl}_3$  at 0 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
- Instrument Parameters (FTIR):
  - Technique: Transmission or Attenuated Total Reflectance (ATR).

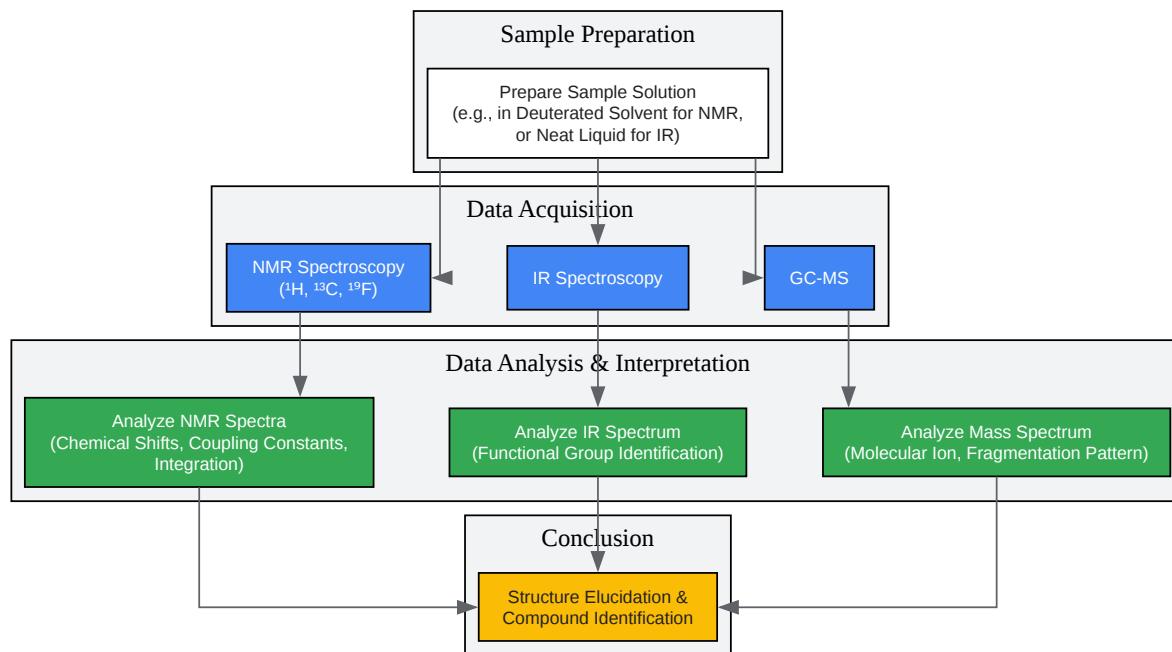
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample holder (for transmission) or clean ATR crystal should be recorded prior to sample analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or hexane.
- GC-MS Parameters (based on EPA Method 8260B for volatile organic compounds):
  - GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25  $\mu\text{m}$  film thickness DB-5ms or equivalent.
  - Injection: 1  $\mu\text{L}$  splitless injection at 250  $^{\circ}\text{C}$ .
  - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  - Oven Temperature Program: Initial temperature of 40-50  $^{\circ}\text{C}$ , hold for 2-5 minutes, then ramp at 10-20  $^{\circ}\text{C}/\text{min}$  to 250-280  $^{\circ}\text{C}$  and hold for 2-5 minutes.
  - MS Interface Temperature: 280  $^{\circ}\text{C}$ .
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 350.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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